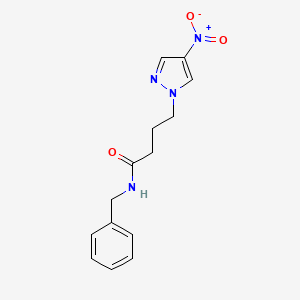![molecular formula C18H14N4OS B11496412 2-Methyl-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B11496412.png)
2-Methyl-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methyl-2-quinoxalinyl)methyl (5-phenyl-1,3,4-oxadiazol-2-yl) sulfide is a complex organic compound that features a quinoxaline ring fused with an oxadiazole ring through a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2-quinoxalinyl)methyl (5-phenyl-1,3,4-oxadiazol-2-yl) sulfide typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the quinoxaline and oxadiazole rings separately and then link them through a sulfide bond.
Synthesis of Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Synthesis of Oxadiazole Ring: The oxadiazole ring can be prepared by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Formation of Sulfide Linkage: The final step involves the reaction of the quinoxaline derivative with the oxadiazole derivative in the presence of a thiolating agent to form the sulfide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-2-quinoxalinyl)methyl (5-phenyl-1,3,4-oxadiazol-2-yl) sulfide can undergo various chemical reactions, including:
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-methyl-2-quinoxalinyl)methyl (5-phenyl-1,3,4-oxadiazol-2-yl) sulfide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of both quinoxaline and oxadiazole rings contributes to its bioactivity .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic, optical, or mechanical properties. Its structural versatility allows for the design of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of (3-methyl-2-quinoxalinyl)methyl (5-phenyl-1,3,4-oxadiazol-2-yl) sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The oxadiazole ring can enhance the compound’s stability and bioavailability .
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors to modulate their activity.
Pathways: Interference with signaling pathways related to cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline structures but different substituents.
Oxadiazole Derivatives: Compounds with similar oxadiazole structures but different substituents.
Sulfide-Linked Compounds: Compounds with similar sulfide linkages but different ring systems.
Uniqueness
(3-methyl-2-quinoxalinyl)methyl (5-phenyl-1,3,4-oxadiazol-2-yl) sulfide is unique due to the combination of its quinoxaline and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for diverse applications and interactions that are not possible with simpler compounds .
Properties
Molecular Formula |
C18H14N4OS |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[(3-methylquinoxalin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H14N4OS/c1-12-16(20-15-10-6-5-9-14(15)19-12)11-24-18-22-21-17(23-18)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
DPELXVZRYYSDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(dibenzo[b,d]furan-2-yl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11496334.png)
![N-[(4-Chlorophenyl)methyl]-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide](/img/structure/B11496339.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide](/img/structure/B11496344.png)
![N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide](/img/structure/B11496349.png)
![Benzamide, N-[2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-2-oxoethyl]-](/img/structure/B11496353.png)
![5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1-methyl-1H-tetrazole](/img/structure/B11496358.png)
![4-[(4-Amino-6-hydroxypyrimidin-5-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11496363.png)
![5-amino-3-phenylpyrrolo[1,2-a]quinazolin-2(1H)-one](/img/structure/B11496371.png)
![2'-amino-5-fluoro-1'-(4-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11496373.png)

![2,3-Dihydrobenzo[1,4]dioxine-2-carboxylic acid, (4-acetylsulfamoylphenyl)amide](/img/structure/B11496382.png)
![19-(4-methylphenyl)sulfonyl-16-nitro-13-oxa-19-azapentacyclo[12.6.1.03,12.04,9.018,21]henicosa-1(20),3(12),4,6,8,10,14,16,18(21)-nonaene](/img/structure/B11496385.png)
![6-chloro-5,7-dimethyl-3-[2-(4-methylphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11496393.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide](/img/structure/B11496423.png)
